

Disulfurous acid chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disulfurous acid	
Cat. No.:	B1196436	Get Quote

An In-Depth Technical Guide to the Chemical Structure and Bonding of Disulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfurous acid (H₂S₂O₅), also known as pyrosulfurous or metabisulfurous acid, is a sulfur oxoacid of significant interest in inorganic chemistry. Despite its simple formula, **disulfurous acid** is a transient species, often referred to as a "phantom acid," which does not exist in a stable, isolatable free state.[1][2] Its chemistry and structure are primarily inferred from its stable and commercially important salts, the disulfites (or metabisulfites), such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅). This guide provides a comprehensive technical overview of the theoretical structure and bonding of **disulfurous acid**, supported by experimental data from its corresponding anion, and details relevant experimental protocols and the biological significance of its related sulfur species.

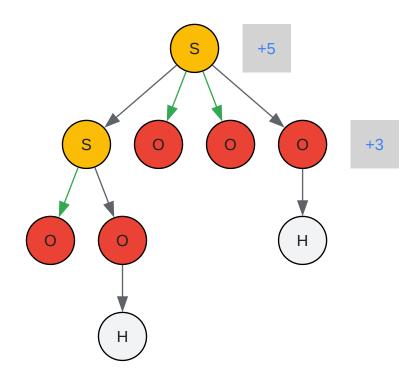
Theoretical Molecular Structure and Bonding

While **disulfurous acid** has not been isolated, its theoretical structure is well-established as $HO-S(=O)_2-S(=O)-OH.[1]$ This structure is notable for its direct, unsymmetrical sulfur-sulfur bond, which distinguishes it from disulfuric acid ($H_2S_2O_7$) that features an S-O-S bridge.

Key Structural Features:



- Connectivity: The molecule consists of two sulfur atoms linked by a single bond. One sulfur atom is part of a sulfonate-like group (-S(=O)₂OH), while the other belongs to a sulfinate-like group (-S(=O)OH).
- Oxidation States: The two sulfur atoms exist in different oxidation states. The sulfur atom bonded to three oxygen atoms has an oxidation state of +5, whereas the other sulfur atom has an oxidation state of +3.[1][3]
- Bonding: The bonding arrangement includes covalent S-S, S-O, and O-H single bonds, as well as S=O double bonds. The geometry around the S(+5) atom is predicted to be approximately tetrahedral, while the geometry around the S(+3) atom, which possesses a lone pair of electrons, is trigonal pyramidal.



Click to download full resolution via product page

Caption: Molecular structure of disulfurous acid (H2S2O5).

The Disulfite Anion: An Experimental Framework

Experimental data on the structure of this class of compounds come from X-ray crystallography studies of its stable salts. The disulfite anion, $[S_2O_5]^{2-}$, reveals the core structural parameters of the S-S bonded framework.



Quantitative Structural Data

The crystallographically determined bond lengths for the disulfite anion provide the most accurate insight into the molecule's dimensions.[2][3] The anion consists of an SO₂ group linked to an SO₃ group, with the negative charge more localized on the SO₃ end.[2][3]

Bond Type	Atom Pair	Bond Length (Å)	Reference(s)
Sulfur-Sulfur Single Bond	S-S	2.22	[2][3]
"Thionate" S-O Bond	S(+5) - O	1.46	[2][3]
"Thionite" S-O Bond	S(+3) - O	1.50	[2][3]

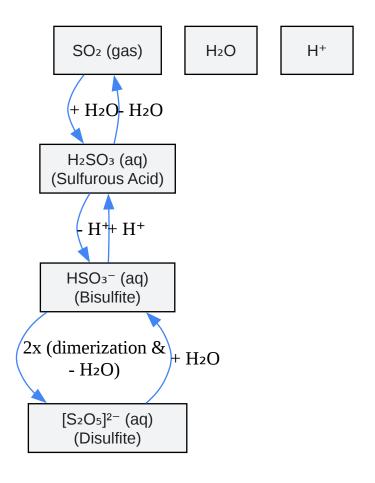
Formation and Equilibrium in Aqueous Solution

Disulfurous acid is considered a dehydration product of sulfurous acid. In aqueous solutions, sulfur dioxide (SO_2) dissolves to form sulfurous acid (H_2SO_3), which exists in equilibrium with bisulfite (HSO_3^-) and sulfite (SO_3^{2-}) ions. The bisulfite ion can then undergo a dehydration equilibrium to form the disulfite ion.[3]

$$2 \text{ HSO}_3^- \text{ (aq)} \rightleftharpoons [S_2O_5]^{2-} \text{ (aq)} + H_2O \text{ (l)}$$

While the equilibrium lies to the left, the evaporation of a bisulfite salt solution drives the reaction to the right, leading to the crystallization of stable disulfite salts.[3]





Click to download full resolution via product page

Caption: Formation pathway of disulfite from sulfur dioxide in water.

Experimental Protocols

Since **disulfurous acid** cannot be isolated, experimental work focuses on its stable salts.

Synthesis of Sodium Metabisulfite (Na₂S₂O₅)

A common laboratory and industrial synthesis involves the reaction of a sodium base with an excess of sulfur dioxide gas.[4][5][6]

Methodology:

 Preparation of Base: Prepare a concentrated aqueous solution or slurry of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).



- Introduction of SO₂: Bubble sulfur dioxide (SO₂) gas through the stirred solution. The reaction is exothermic and may require cooling to control the temperature.[4]
- Reaction: The SO₂ reacts with the base to first form sodium bisulfite (NaHSO₃).
 - NaOH + SO₂ → NaHSO₃
 - Na₂CO₃ + 2SO₂ + H₂O → 2NaHSO₃ + CO₂
- Formation of Metabisulfite: With the continuous addition of SO₂, the solution becomes saturated, and the dehydration equilibrium shifts to form sodium metabisulfite.
- Crystallization and Isolation: Upon cooling the saturated solution, solid sodium metabisulfite crystallizes out.[2]
- Purification: The crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol)
 to remove soluble impurities, and dried under a vacuum.[5]

Assay of Sodium Metabisulfite via Iodometric Titration

This protocol determines the purity of a disulfite sample based on its reducing properties.[7]

Methodology:

- Sample Preparation: Accurately weigh a sample of sodium metabisulfite and dissolve it in deionized water.
- Reaction with Iodine: Add a known excess volume of a standardized iodine (I₂) solution to the sample flask. The disulfite will reduce the iodine to iodide (I⁻).

$$\circ [S_2O_5]^{2-} + 2I_2 + 3H_2O \rightarrow 2SO_4^{2-} + 4I^- + 6H^+$$

• Back-Titration: Titrate the unreacted (excess) iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow.

$$\circ$$
 I₂ + 2S₂O₃²⁻ \rightarrow 2I⁻ + S₄O₆²⁻



- Endpoint Determination: Add a starch indicator to the solution, which will turn dark blue in the presence of the remaining iodine. Continue the titration with sodium thiosulfate until the blue color disappears. This marks the endpoint.
- Calculation: By subtracting the amount of iodine that reacted with the thiosulfate from the
 initial amount of iodine added, the amount of iodine that reacted with the metabisulfite
 sample can be determined, and thus the purity of the sample can be calculated.

Relevance to Signaling Pathways and Biology

While **disulfurous acid** itself is not a biological signaling molecule, its aqueous equilibrium precursors—sulfur dioxide (SO₂), bisulfite, and sulfite—have significant biological roles.

Sulfur Dioxide as a Gasotransmitter: Previously known as a toxic pollutant, SO₂ is now recognized as the fourth endogenous gasotransmitter in mammals, alongside nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S).[8][9][10] It is generated endogenously from the metabolism of sulfur-containing amino acids.[8] The SO₂/aspartate aminotransferase (AAT) pathway is a key source in the cardiovascular system.[10] In biological systems, SO₂ exists in equilibrium with sulfite and bisulfite.[8]

This endogenous SO₂ pathway is involved in numerous physiological and pathophysiological processes, including:

- Cardiovascular Regulation: SO₂ induces vasorelaxation and plays a role in regulating blood pressure and protecting against myocardial injury.[2][10]
- Anti-inflammatory and Antioxidant Effects: It exhibits protective effects against atherosclerosis and inflammation.[2][11]
- Neuromodulation: Emerging research suggests a role in the nervous system.[9]

Sulfite Metabolism and Sulfite Oxidase: The detoxification of sulfite is critical for cellular health. The mitochondrial enzyme sulfite oxidase catalyzes the oxidation of sulfite (SO_3^{2-}) to the much less toxic sulfate (SO_4^{2-}), which is then excreted.[4][12][13] This is the final and essential step in the metabolism of cysteine and methionine.[13] Genetic deficiency of sulfite oxidase is a rare but fatal disorder leading to severe neurological damage due to the toxic accumulation of



sulfite.[12][14] Sulfite is a potent nucleophile that can disrupt protein function by reacting with disulfide bonds.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Sulfur Dioxide: An Emerging Signaling Molecule in Plants [frontiersin.org]
- 2. Sulfur dioxide, a double-faced molecule in mammals PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Commentary: Sulfur Dioxide Contributes to the Cardiac and Mitochondrial Dysfunction in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.williams.edu [sites.williams.edu]
- 8. Endogenous Sulfur Dioxide: A New Member of Gasotransmitter Family in the Cardiovascular System PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur Dioxide: Endogenous Generation, Biological Effects, Detection, and Therapeutic Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous Sulfur Dioxide: A New Member of Gasotransmitter Family in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal pathways involved in the biological effects of sulfur dioxide PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfite oxidase Wikipedia [en.wikipedia.org]
- 13. Sulfite Oxidase Creative Enzymes [creative-enzymes.com]
- 14. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- To cite this document: BenchChem. [Disulfurous acid chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1196436#disulfurous-acid-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com